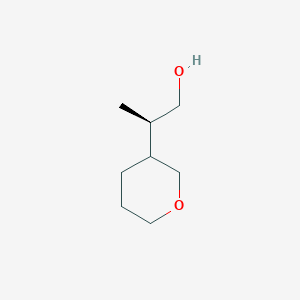
(2R)-2-(Oxan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Oxan-3-yl)propan-1-ol, also known as 3-Oxetanol, is a cyclic organic compound with a molecular formula of C5H10O2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary, which can enhance the enantioselectivity of certain reactions. It can also act as a chiral ligand, which can coordinate with metal ions and facilitate asymmetric catalysis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-2-(Oxan-3-yl)propan-1-ol is its chiral nature, which makes it a valuable building block in the synthesis of chiral compounds. It is also relatively easy to synthesize and has good stability. However, its low solubility in water and other polar solvents can be a limitation in some applications.
Orientations Futures
There are several future directions for the research and development of (2R)-2-(Oxan-3-yl)propan-1-ol. One direction is to explore its potential as a chiral auxiliary and ligand in asymmetric catalysis. Another direction is to investigate its biomedical applications, such as drug delivery and tissue engineering. Finally, further studies are needed to understand its mechanism of action and biochemical and physiological effects.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chiral nature makes it a valuable building block in the synthesis of chiral compounds. It has low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Méthodes De Synthèse
(2R)-2-(Oxan-3-yl)propan-1-ol can be synthesized in several ways. One of the most common methods is the reduction of 3-oxetanone using sodium borohydride or lithium aluminum hydride. Another method involves the ring-opening of epoxides with alcohols in the presence of acid catalysts.
Applications De Recherche Scientifique
(2R)-2-(Oxan-3-yl)propan-1-ol has been extensively studied for its potential applications in various fields. It has been used as a chiral building block in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-viral agents. It has also been used as a chiral ligand in asymmetric catalysis, which is a powerful tool in organic synthesis.
Propriétés
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

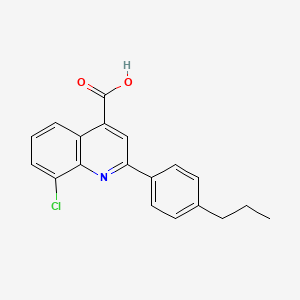
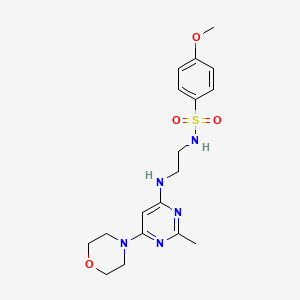
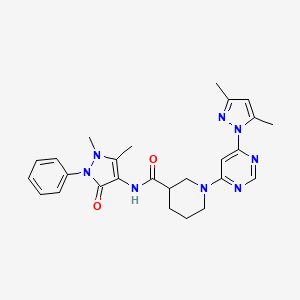
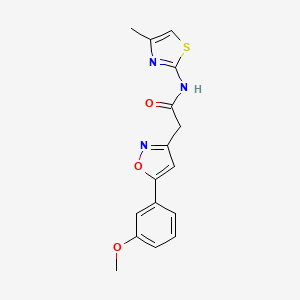
![2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B2378781.png)
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378785.png)

![1-(4-chlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2378788.png)

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

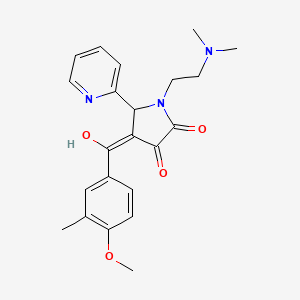
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)